7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 7-position can be done using selective hydroxylation reactions.
Amidation: The carboxylic acid group at the 3-position can be converted to the carboxamide using reagents like isopropylamine and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone.
Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄.
Reduction: Reagents like NaBH₄ or LiAlH₄.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 7-keto-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide.
Reduction: Formation of 7-hydroxy-2-hydroxy-N-(propan-2-yl)-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2-oxo-2H-chromene-3-carboxamide: Lacks the isopropyl group.
7-hydroxy-2-oxo-N-methyl-2H-chromene-3-carboxamide: Contains a methyl group instead of an isopropyl group.
Uniqueness
7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
7-hydroxy-2-oxo-N-propan-2-ylchromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7(2)14-12(16)10-5-8-3-4-9(15)6-11(8)18-13(10)17/h3-7,15H,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIYMRXOOAIJKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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